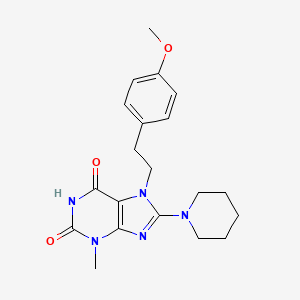
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as CSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the proteasome, which is a complex protein degradation system that plays a critical role in cellular homeostasis. CSB has been found to have a range of potential applications in the fields of cancer research, neurodegenerative diseases, and immunology.
作用機序
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the inhibition of the proteasome, which is a complex protein degradation system. The proteasome plays a critical role in maintaining cellular homeostasis by degrading misfolded or damaged proteins. This compound binds to the proteasome and prevents its activity, leading to the accumulation of misfolded proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Its inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. In preclinical models of neurodegenerative diseases, this compound has been shown to reduce the accumulation of misfolded proteins and improve neuronal function. Its immunomodulatory effects make it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide in lab experiments is its potent inhibition of the proteasome. This property makes it a valuable tool for studying the role of the proteasome in cellular processes and for identifying potential targets for drug development. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, its potent inhibition of the proteasome can lead to off-target effects and toxicity in vivo.
将来の方向性
There are several potential future directions for the study of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another area of interest is the investigation of the immunomodulatory effects of this compound and its potential use in the treatment of autoimmune diseases and inflammatory disorders. Additionally, the potential use of this compound in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
合成法
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include cyclohexylamine, 4-bromobutanoyl chloride, and phenylsulfonyl chloride. The reaction proceeds through several steps, including the formation of an intermediate oxadiazole ring, before the final product is obtained. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a proteasome inhibitor in cancer research. The proteasome is a critical component of the cell's protein degradation system, and its inhibition has been shown to induce apoptosis in cancer cells. This compound has been found to be a potent proteasome inhibitor and has shown promising results in preclinical studies.
Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The accumulation of misfolded proteins is a hallmark of these diseases, and the proteasome plays a critical role in their degradation. This compound has been shown to be effective in reducing the accumulation of misfolded proteins in preclinical models of these diseases.
This compound has also been studied for its potential immunomodulatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and to enhance the activity of regulatory T cells. These properties make it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-16(12-7-13-26(23,24)15-10-5-2-6-11-15)19-18-21-20-17(25-18)14-8-3-1-4-9-14/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBRTHXSARIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)
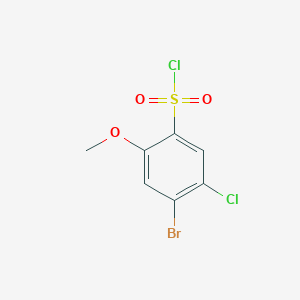
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)
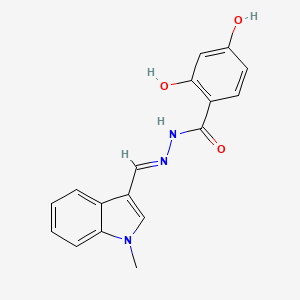
![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)
![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)

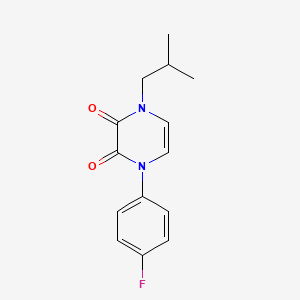
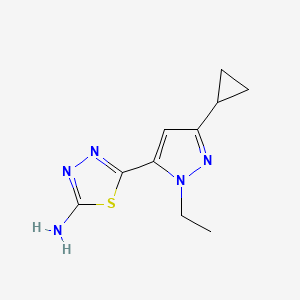
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)
